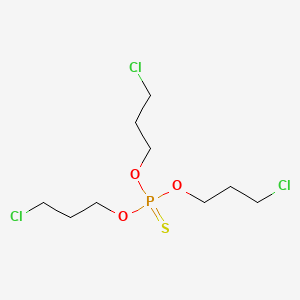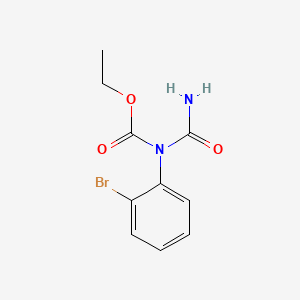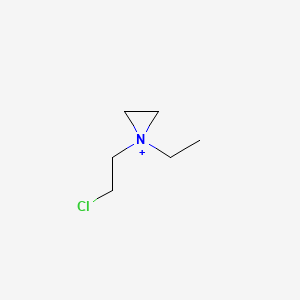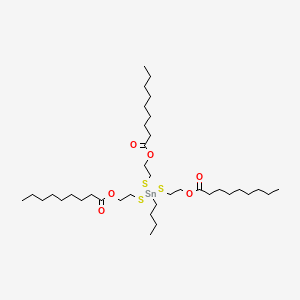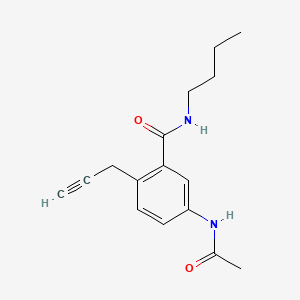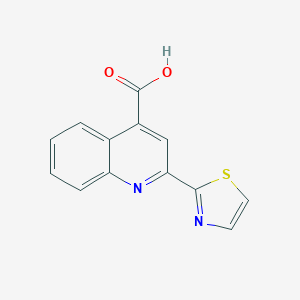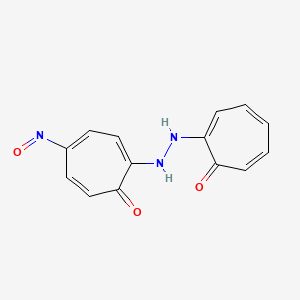
2,4,6-Cycloheptatrien-1-one, 5-nitroso-2,2'-hydrazodi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Cycloheptatrien-1-one, 5-nitroso-2,2’-hydrazodi- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Cycloheptatrien-1-one can be synthesized through various methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of 2,4,6-Cycloheptatrien-1-one typically involves large-scale oxidation processes using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of 2,4,6-Cycloheptatrien-1-one can lead to the formation of cycloheptatriene.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation using catalysts like palladium on carbon can be employed.
Substitution: Bromine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles.
Major Products Formed
Applications De Recherche Scientifique
2,4,6-Cycloheptatrien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one involves its interaction with molecular targets through its aromatic ring and ketone group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group.
Cycloheptatriene: A related compound without the ketone group.
2-Chloro-2,4,6-cycloheptatrien-1-one: A chlorinated derivative of 2,4,6-Cycloheptatrien-1-one.
Uniqueness
2,4,6-Cycloheptatrien-1-one is unique due to its non-benzenoid aromatic properties and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields of research and industry .
Propriétés
Numéro CAS |
96954-33-5 |
|---|---|
Formule moléculaire |
C14H11N3O3 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
5-nitroso-2-[2-(7-oxocyclohepta-1,3,5-trien-1-yl)hydrazinyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H11N3O3/c18-13-5-3-1-2-4-11(13)15-16-12-8-6-10(17-20)7-9-14(12)19/h1-9H,(H,15,18)(H,16,19) |
Clé InChI |
VSKXPPWZVGSTAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=O)C=C1)NNC2=CC=C(C=CC2=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


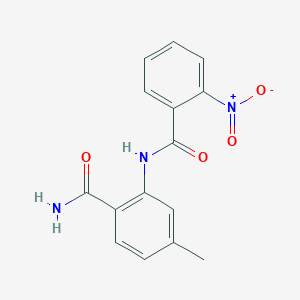
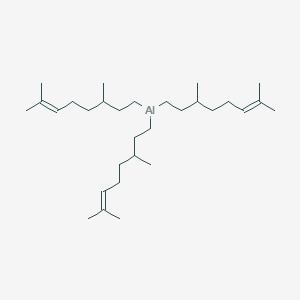
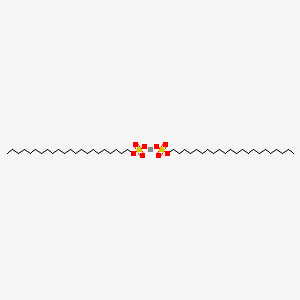
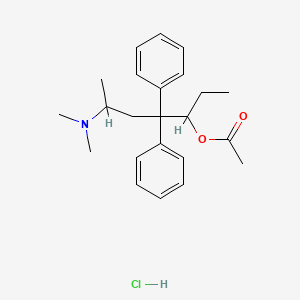


![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
